![molecular formula C11H11FN2O2 B1439389 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214856-65-1](/img/structure/B1439389.png)
3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione
Overview
Description
3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione (3-FMPP) is a fluorinated analog of piperazine-2,5-dione (PPD) that has been used in various scientific research applications. It is a heterocyclic compound that is composed of two nitrogen atoms, one oxygen atom, and three carbon atoms. 3-FMPP has been studied for its potential to act as a ligand, an enzyme inhibitor, and an antioxidant. It is also known to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Fluorescent Chemosensors and Pyrrolopyrroles
Fluorophore-based chemosensors represent a significant area of research, with various compounds, including those related to piperazine derivatives and fluorinated molecules, being developed for the detection of metal ions, anions, and neutral molecules. These chemosensors demonstrate high selectivity and sensitivity, offering extensive opportunities for environmental monitoring, clinical diagnostics, and biochemical research (Roy, 2021). Additionally, diketopyrrolopyrroles, closely related to piperazine derivatives in terms of their application in dye-sensitized solar cells and fluorescence imaging, highlight the broad utility of such compounds in developing high-quality pigments and advanced optical materials (Grzybowski & Gryko, 2015).
Fluorinated Pyrimidines in Cancer Treatment
The role of fluorinated compounds, especially in the context of cancer treatment, is noteworthy. Fluorinated pyrimidines like 5-Fluorouracil (5-FU) are pivotal in treating various cancers, demonstrating the critical role of fluorine chemistry in medicinal applications. This area of research provides insights into the synthesis, metabolism, and therapeutic applications of fluorinated compounds, underscoring their significance in personalized medicine (Gmeiner, 2020).
Phenylpiperazine Derivatives
Phenylpiperazine derivatives, a class encompassing a wide range of chemical structures including potentially 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione, have shown versatility in medicinal chemistry. These compounds have been explored for their therapeutic potentials across various CNS disorders, demonstrating the scaffold's "druglikeness" and its broader applicability beyond CNS-targeted therapies (Maia, Tesch, & Fraga, 2012). The research highlights the scaffold's ability to yield new classes of therapeutic agents through appropriate modifications.
Novel Research Strategies for Hydantoin Derivatives
Hydantoin derivatives represent another area of interest closely related to the research on piperazine derivatives and fluorinated compounds. These non-aromatic five-membered heterocycles have been identified as preferred scaffolds in drug discovery, underscoring their biological and pharmacological activities. The versatility of hydantoin and its derivatives in therapeutic applications offers insights into the potential applications of similarly structured compounds like this compound (Shaikh et al., 2023).
properties
IUPAC Name |
3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCCKPYDDRGQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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